4-(Chloromethyl)-N-isopropylbenzamide

Description

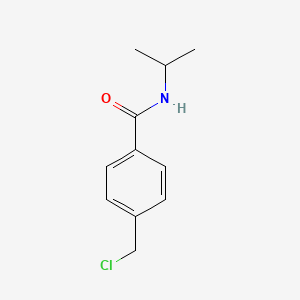

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIHLIZZKXZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232672 | |

| Record name | 4-(Chloromethyl)-N-(isopropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83803-82-1 | |

| Record name | 4-(Chloromethyl)-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83803-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-N-(isopropyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-N-(isopropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-N-(isopropyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROMETHYL)-N-(ISOPROPYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A235PDE257 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Chloromethyl N Isopropylbenzamide

Established Reaction Pathways for 4-(Chloromethyl)-N-isopropylbenzamide Synthesis

The creation of the core N-isopropylbenzamide structure with the required chloromethyl substituent can be achieved through well-established and reliable chemical transformations.

The most direct and widely utilized method for synthesizing N-substituted benzamides is the reaction between a benzoyl chloride derivative and a primary or secondary amine. nih.govmdpi.com In this case, this compound is prepared by the acylation of isopropylamine (B41738) with 4-(chloromethyl)benzoyl chloride. sigmaaldrich.comtcichemicals.com This reaction, a nucleophilic acyl substitution, is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. mdpi.com The base prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

The reaction proceeds as follows: Isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group forms the stable amide bond.

Reaction Scheme:

4-(Chloromethyl)benzoyl chloride + Isopropylamine → this compound + HCl

This method is often preferred due to the high reactivity of acyl chlorides, which allows the reaction to proceed rapidly and often with high yields under mild conditions. nih.gov The starting material, 4-(chloromethyl)benzoyl chloride, is commercially available and can be used as a building block in various syntheses. sigmaaldrich.comcenmed.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-(Chloromethyl)benzoyl chloride, Isopropylamine | Formation of the target molecule |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction |

| Base | Triethylamine, Pyridine | To neutralize HCl byproduct mdpi.com |

| Temperature | 0 °C to room temperature | To control reaction rate and minimize side reactions |

| Reaction Time | Typically 1-4 hours | To ensure completion of the reaction nih.gov |

While the acyl chloride method is robust, alternative pathways for amide bond formation exist and can be adapted for the synthesis of this compound. These methods may offer advantages in terms of starting material availability, cost, or avoidance of highly reactive intermediates.

Direct Condensation of Carboxylic Acids and Amines: This approach involves the direct reaction of 4-(chloromethyl)benzoic acid with isopropylamine. This reaction typically requires high temperatures to drive off the water byproduct or the use of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or specialized catalysts. researchgate.net Recent developments have focused on greener methods, such as using reusable solid acid catalysts under ultrasonic irradiation to facilitate the condensation. researchgate.net

Synthesis from Benzonitriles: Benzamide (B126) derivatives can be prepared from benzonitrile (B105546) precursors. google.com For this specific target molecule, the synthesis could theoretically start from 4-(chloromethyl)benzonitrile. The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be coupled with isopropylamine, or potentially converted directly to the amide under specific catalytic conditions.

Friedel-Crafts Carboxamidation: In some cases, benzamides can be synthesized directly from arenes. nih.gov A method using cyanoguanidine in the presence of a Brønsted superacid like trifluoromethanesulfonic acid can directly introduce a carboxamide group onto an aromatic ring. nih.gov Applying this to chloromethylbenzene would likely result in a mixture of ortho and para isomers, requiring subsequent separation.

| Method | Starting Materials | Key Features | Potential Challenges |

|---|---|---|---|

| Direct Condensation | 4-(chloromethyl)benzoic acid, Isopropylamine | Avoids acyl chloride; potentially greener. researchgate.net | Requires harsh conditions or expensive coupling agents. |

| From Benzonitrile | 4-(chloromethyl)benzonitrile, Isopropylamine | Utilizes a different class of starting material. google.com | Multi-step process often required (hydrolysis then amidation). |

| Friedel-Crafts Carboxamidation | Chloromethylbenzene, Cyanoguanidine | Direct C-H functionalization. nih.gov | Lack of regioselectivity (ortho/para mixture); harsh superacid conditions. |

Chloromethylation Strategies in Benzamide Synthesis

An alternative synthetic strategy involves forming the N-isopropylbenzamide core first, followed by the introduction of the chloromethyl group onto the aromatic ring.

Direct chloromethylation involves attaching a -CH₂Cl group to the aromatic ring of N-isopropylbenzamide in a single step. The primary method for this transformation is the Blanc chloromethylation reaction . wikipedia.orglibretexts.org This reaction utilizes formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orgambeed.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acidic conditions and catalyst generate a highly electrophilic species from formaldehyde, which is then attacked by the electron-rich aromatic ring of N-isopropylbenzamide. libretexts.org The amide group (-CONHCH(CH₃)₂) is an ortho-, para-directing group, meaning the incoming electrophile will preferentially add to the positions ortho (2 and 6) or para (4) to the amide. Due to steric hindrance from the bulky isopropyl group, substitution at the para position is generally favored, leading to the desired 4-(chloromethyl) product.

A significant drawback of this method is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether, which necessitates careful handling and reaction control. libretexts.org

To circumvent the potential hazards and selectivity issues of direct chloromethylation, multi-step strategies involving a precursor functional group are often employed. This approach involves synthesizing a 4-substituted N-isopropylbenzamide and then converting the substituent into a chloromethyl group.

Common precursor-mediated routes include:

Reduction of an Aldehyde: One can start with 4-formyl-N-isopropylbenzamide. The aldehyde group (-CHO) is first reduced to a hydroxymethyl group (-CH₂OH) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting 4-(hydroxymethyl)-N-isopropylbenzamide is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated HCl, to convert the alcohol into the desired chloromethyl group.

Halogenation of a Methyl Group: An alternative precursor is 4-methyl-N-isopropylbenzamide. The methyl group can be converted to a chloromethyl group via a free-radical halogenation reaction, typically using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide under UV light. This method can sometimes suffer from over-halogenation, producing dichloromethyl or trichloromethyl byproducts.

Conversion from an Acetoxymethyl Group: A related method involves the conversion of an N-(acetoxymethyl) precursor into an N-(chloromethyl) compound, which can be achieved using titanium tetrachloride (TiCl₄) and thionyl chloride. rsc.org

These precursor-mediated methods offer greater control over regioselectivity and can avoid the use of the hazardous reagents associated with the Blanc reaction.

Industrial Scale Synthetic Considerations for Benzamide Derivatives

Scaling up the synthesis of benzamide derivatives like this compound from the laboratory to an industrial setting introduces several critical considerations related to efficiency, safety, cost, and environmental impact.

Process Safety and Byproduct Management: When using methods like the Blanc chloromethylation, rigorous safety protocols are required to prevent the formation and release of hazardous byproducts such as bis(chloromethyl) ether. libretexts.org Industrial processes must incorporate measures for containment, scrubbing of off-gases, and safe disposal of waste streams.

Reaction Medium and Catalyst Recovery: For large-scale production, the choice of solvent is critical. Factors include cost, toxicity, ease of recovery, and environmental impact. Similarly, if a catalyst is used, its cost, activity, and recoverability are key economic drivers. Processes using recoverable and reusable catalysts are highly desirable for green and cost-effective manufacturing. researchgate.net

Flow Chemistry: Modern industrial synthesis is increasingly moving towards continuous flow processes. nih.gov Flow chemistry can offer significant advantages over traditional batch processing, including improved heat transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and greater consistency and chemoselectivity due to precise control over reaction parameters like temperature and mixing. nih.gov

Workup and Purification: Simplifying the workup and purification steps is crucial for industrial efficiency. google.com This involves minimizing the number of extraction and filtration steps and reducing solvent usage. Crystallization is often the preferred method for final purification on a large scale as it can provide a high-purity product in a single step.

Effluent Minimization: Environmental regulations require the minimization of chemical waste. Green chemistry principles, such as maximizing atom economy and minimizing the use of auxiliary substances, are important considerations in designing an industrial synthesis route. researchgate.netgoogle.com

| Factor | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. nih.gov |

| Heat Transfer | Can be inefficient, leading to hotspots. | Excellent heat transfer and temperature control. |

| Selectivity | Mixing inefficiencies can lead to side products. | Improved mixing can lead to higher chemoselectivity. nih.gov |

| Scalability | Scaling up can be complex ("scale-up issues"). | Easier to scale by running longer or in parallel ("scale-out"). |

| Waste | Generates significant effluent during workup. google.com | Can be designed for minimal waste and integrated purification. |

Chemical Reactivity and Mechanistic Pathways of 4 Chloromethyl N Isopropylbenzamide

Reactivity Profile of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring behaves as a reactive benzylic halide. This functionality is the primary site for reactions involving nucleophilic attack, while the aromatic ring itself can undergo electrophilic transformations.

Nucleophilic Displacement Reactions

The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles, proceeding typically through an S_N2 mechanism. The benzylic position of the leaving group (chloride) stabilizes the transition state, facilitating the displacement. This process allows for the substitution of the chlorine atom with various functional groups. ncert.nic.in

Common nucleophilic substitution reactions at the benzylic carbon include:

Ammonolysis : Reaction with ammonia (B1221849) or amines replaces the chlorine with an amino group (-NH₂), leading to the formation of primary, secondary, or tertiary amines and ultimately quaternary ammonium (B1175870) salts. ncert.nic.in

Hydrolysis : In the presence of water or hydroxide (B78521) ions, the chloromethyl group is converted to a hydroxymethyl group (-CH₂OH), forming the corresponding benzyl (B1604629) alcohol derivative.

Cyanation : Reaction with cyanide salts (e.g., NaCN, KCN) introduces a cyano group (-CN), yielding a benzonitrile (B105546) derivative. This product can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxylation : Alkoxides or alcohols can displace the chloride to form ethers (-CH₂OR).

The general mechanism for these reactions involves the backside attack of the nucleophile on the methylene (B1212753) carbon, leading to the inversion of stereochemistry if the carbon were chiral, and the expulsion of the chloride ion. The reactivity is enhanced by the phenyl ring, which stabilizes the partial positive charge that develops on the carbon atom in the transition state.

| Nucleophile | Product Functional Group | Resulting Compound Name Structure |

|---|---|---|

| NH₃ (Ammonia) | -CH₂NH₂ | 4-(Aminomethyl)-N-isopropylbenzamide |

| OH⁻ (Hydroxide) | -CH₂OH | 4-(Hydroxymethyl)-N-isopropylbenzamide |

| CN⁻ (Cynide) | -CH₂CN | 4-(Cyanomethyl)-N-isopropylbenzamide |

| CH₃O⁻ (Methoxide) | -CH₂OCH₃ | 4-(Methoxymethyl)-N-isopropylbenzamide |

Electrophilic Transformations

The benzene ring of 4-(Chloromethyl)-N-isopropylbenzamide can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The position of substitution is directed by the two existing substituents: the chloromethyl group (-CH₂Cl) and the N-isopropylcarboxamide group (-CONHCH(CH₃)₂).

Directing Effects :

The N-isopropylcarboxamide group is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring through resonance, making the ring less reactive towards electrophiles and directing incoming groups to the positions meta to its own (C3 and C5).

The chloromethyl group is a weakly deactivating group but an ortho, para-director. The electronegative chlorine atom withdraws electron density inductively, but the methylene group can stabilize the arenium ion intermediate at the ortho and para positions.

Given these conflicting directing effects, electrophilic substitution reactions will likely yield a mixture of products. The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. For instance, in nitration (using HNO₃/H₂SO₄), the nitro group would be directed to the positions ortho to the chloromethyl group (C3 and C5), which are also meta to the amide group. Therefore, the primary product would be 4-(Chloromethyl)-N-isopropyl-3-nitrobenzamide.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Chloromethyl)-N-isopropyl-3-nitrobenzamide |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(chloromethyl)-N-isopropylbenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-(chloromethyl)-N-isopropylbenzamide |

Amide Functional Group Reactivity in this compound

The N-isopropylbenzamide portion of the molecule also possesses distinct reactivity, centered on the amide bond and the N-isopropyl group.

Amide Bond Transformations

The amide bond is generally stable but can be cleaved under specific conditions.

Hydrolysis : Under strong acidic or basic conditions, the amide bond can be hydrolyzed.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This process yields 4-(chloromethyl)benzoic acid and isopropylammonium ion.

Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt (4-(chloromethyl)benzoate) and isopropylamine (B41738). This pathway is generally slower than acid-catalyzed hydrolysis.

Reduction : The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carbonyl group (C=O) into a methylene group (CH₂), yielding 4-(chloromethyl)-N-isopropylbenzylamine.

Recent research has also explored methods to activate the typically inert C-N amide bond for transformations into C-C bonds by introducing steric and electronic destabilization, though this requires specific molecular geometries not inherent to this compound. nih.gov

Oxidative Processes of the N-isopropyl Group

The N-isopropyl group is susceptible to oxidation, particularly at the tertiary carbon atom (the α-position). Studies on the oxidation of tertiary benzamides have shown that reactions can proceed via hydrogen atom abstraction to form an α-carbon-centered radical. rsc.org This mechanism suggests that the tertiary C-H bond on the isopropyl group of this compound is a likely site for radical-mediated oxidation.

While research on secondary N-isopropyl amides is less specific, analogous pathways are plausible. Oxidation could be initiated by radical initiators or strong oxidizing agents. The resulting carbon-centered radical can then react further, potentially leading to hydroxylation at the α-position or other oxidative transformations. Research on similar structures has shown that there is often no significant steric hindrance to the oxidation of an isopropyl group. rsc.org

Intramolecular and Intermolecular Reaction Mechanisms

The dual functionality of this compound allows for both intermolecular and potential intramolecular reactions.

Intermolecular Reactions : These are reactions between two or more molecules. The nucleophilic displacement reactions at the chloromethyl group are classic examples of intermolecular processes, where an external nucleophile reacts with the substrate. Similarly, electrophilic aromatic substitution involves the reaction of the benzamide (B126) with an external electrophile. Another intermolecular possibility is the formation of dimers or polymers, where the amide nitrogen of one molecule could potentially act as a nucleophile to displace the chlorine on another molecule, though this would require basic conditions to deprotonate the amide.

Intramolecular Reactions : These reactions occur within a single molecule. A notable potential intramolecular reaction for this compound is cyclization. Under strongly basic conditions, the amide nitrogen can be deprotonated to form an amidate anion. This anion can then act as an internal nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group. This S_N2 reaction would result in the formation of a five-membered lactam ring structure, specifically an isoindolinone derivative (2-isopropylisoindolin-1-one). This type of cyclization is a well-established pathway for molecules containing both a nucleophilic site and a suitable leaving group separated by an appropriate number of atoms.

Structure Directed Derivatization and Analogue Synthesis of 4 Chloromethyl N Isopropylbenzamide

Strategic Modifications at the Chloromethyl Functionality

The chloromethyl group serves as a primary site for nucleophilic substitution, enabling the introduction of a wide range of functionalities.

Introduction of Heteroatomic Linkages

The benzylic chloride is susceptible to displacement by various heteroatomic nucleophiles, leading to the formation of new carbon-heteroatom bonds. This approach is fundamental for creating libraries of compounds with diverse physicochemical properties.

Table 1: Introduction of Heteroatomic Linkages

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Oxygen | Sodium methoxide | Benzyl (B1604629) ether |

| Nitrogen | Ammonia (B1221849) | Benzylamine |

| Sulfur | Sodium thiophenoxide | Benzyl thioether |

| Halogen | Potassium iodide | Benzyl iodide |

Ethers and Thioethers: Reaction with alkoxides or thiolates readily yields the corresponding benzyl ethers and thioethers. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the generated hydrochloric acid.

Amines: Primary and secondary amines can displace the chloride to form secondary and tertiary benzylamines, respectively. These derivatives are often explored for their potential biological activities.

Other Heteroatoms: The versatility of this functionality extends to the introduction of other heteroatoms, such as in the formation of azides, phosphines, and other organosulfur compounds, by employing the appropriate nucleophilic reagents.

Alkylation and Arylation Strategies

Carbon-carbon bond formation at the benzylic position can be achieved through various alkylation and arylation methods, expanding the carbon skeleton of the parent molecule.

Organometallic Reagents: Grignard reagents and organocuprates are effective for the introduction of alkyl and aryl groups. These reactions proceed via nucleophilic attack on the electrophilic benzylic carbon.

Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, the chloromethyl group can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds, leading to the formation of diarylmethane derivatives.

Cyanide Displacement: The introduction of a cyano group provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, thereby extending the carbon chain by one atom.

Functional Group Transformations of the N-isopropyl Amide Moiety

The N-isopropyl amide group offers further opportunities for derivatization, although modifications here can be more challenging than at the chloromethyl position.

N-Alkylation and N-Acylation Reactions

The amide nitrogen, after deprotonation, can act as a nucleophile, allowing for the introduction of additional alkyl or acyl groups.

N-Alkylation: Treatment with a strong base, such as sodium hydride, followed by an alkyl halide, can lead to N-alkylation. However, care must be taken to control the reaction conditions to avoid competing reactions at the chloromethyl site.

N-Acylation: Similarly, N-acylation can be achieved by reacting the deprotonated amide with an acyl chloride or anhydride. This transformation introduces a second acyl group onto the nitrogen, forming an imide derivative.

Isopropyl Group Modifications

Direct modification of the N-isopropyl group is less common and generally requires more specialized synthetic methods.

C-H Functionalization: Recent advances in C-H activation chemistry could potentially allow for the selective functionalization of the C-H bonds of the isopropyl group. These reactions are often mediated by transition metal catalysts and can introduce new functional groups at previously unreactive positions.

N-Dealkylation: The cleavage of the N-isopropyl group is a possible transformation, which can be achieved under certain enzymatic conditions, for instance, using cytochrome P-450. Chemical methods for N-dealkylation of amides are also known, though they may require harsh conditions that could affect other parts of the molecule.

Regioselective Substitution on the Benzene (B151609) Ring

The aromatic ring of 4-(Chloromethyl)-N-isopropylbenzamide can undergo electrophilic aromatic substitution, with the position of the incoming electrophile being directed by the existing substituents.

The N-isopropylamido group is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, thereby activating these positions towards electrophilic attack. The chloromethyl group is a weakly deactivating group but is also considered an ortho-, para-director. The combined influence of these two groups will dictate the regioselectivity of the substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂+ | 4-(Chloromethyl)-N-isopropyl-2-nitrobenzamide |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-4-(chloromethyl)-N-isopropylbenzamide |

Given that both substituents direct to the ortho and para positions relative to themselves, and the para position to the chloromethyl group is occupied by the amide, the primary sites for substitution will be the positions ortho to the amide group (positions 3 and 5) and ortho to the chloromethyl group (position 3). Position 3 is ortho to both groups, making it a likely site for substitution. However, steric hindrance from the adjacent N-isopropylamido group might favor substitution at position 2 (ortho to the chloromethyl group and meta to the amide). The activating effect of the amide group is generally stronger than the directing effect of the chloromethyl group, suggesting that substitution will be favored at the positions ortho to the amide. Therefore, the most probable position for electrophilic attack is the carbon atom ortho to the N-isopropylamido group and meta to the chloromethyl group.

Synthesis of Polyfunctionalized Hybrid Compounds from this compound Not Documented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a lack of published research detailing the synthesis of polyfunctionalized hybrid compounds derived from this compound. Extensive searches for structure-directed derivatization and analogue synthesis utilizing this specific compound as a starting material did not yield any specific examples, reaction schemes, or detailed research findings.

Consequently, information regarding the synthesis of hybrid molecules, which would involve chemically modifying the this compound scaffold to incorporate additional functional moieties, is not available in the current body of scientific literature. This includes a lack of data on reaction conditions, yields, and the characterization of any such synthesized hybrid compounds.

Therefore, it is not possible to provide a detailed discussion or data tables related to the synthesis of polyfunctionalized hybrid compounds originating from this compound as this area of chemical synthesis appears to be unexplored or at least not publicly documented.

Advanced Spectroscopic and Analytical Characterization of 4 Chloromethyl N Isopropylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(Chloromethyl)-N-isopropylbenzamide, a complete structural assignment can be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

Proton (¹H) NMR Analysis

Key expected signals would include those for the isopropyl group protons, the methylene (B1212753) protons of the chloromethyl group, the aromatic protons on the benzene (B151609) ring, and the amide proton. The integration of these signals would correspond to the number of protons in each group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH | 1.2-1.3 | Doublet | 6.5-7.0 |

| (CH₃)₂CH | 4.1-4.3 | Septet (or multiplet) | 6.5-7.0 |

| CH₂Cl | 4.6-4.7 | Singlet | N/A |

| Aromatic H | 7.4-7.5 | Doublet | ~8.0 |

| Aromatic H | 7.7-7.8 | Doublet | ~8.0 |

Carbon (¹³C) NMR Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not found in publicly accessible scientific literature. However, based on known substituent effects and data from related benzamide (B126) derivatives, a predicted spectrum can be outlined. This analysis would confirm the carbon skeleton of the molecule.

The spectrum would be expected to show distinct signals for the two carbons of the isopropyl group, the methylene carbon of the chloromethyl group, the four different carbons of the para-substituted benzene ring, and the carbonyl carbon of the amide group.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH | 22-23 |

| (CH₃)₂CH | 41-42 |

| CH₂Cl | 45-46 |

| Aromatic C (quaternary) | 127-128 |

| Aromatic CH | 128-129 |

| Aromatic C (quaternary) | 134-135 |

| Aromatic C (quaternary) | 141-142 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a clear correlation between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the isopropyl and chloromethyl groups to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₄ClNO), the expected exact mass would be calculated and compared to the experimental value. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it suitable for the analysis of complex mixtures and for confirming the identity of synthesized compounds. In the context of this compound, LC-MS would be used to verify the purity of the compound and to confirm its molecular weight. The retention time from the LC would provide a characteristic property for the compound under specific chromatographic conditions, while the mass spectrometer would provide the mass-to-charge ratio of the eluting compound, confirming its identity.

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly Infrared (IR) analysis, is a fundamental technique for identifying the functional groups present in a molecule. For this compound, a secondary amide, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most diagnostic peaks for secondary amides include a single N-H stretching vibration, a strong carbonyl (C=O) stretching peak, and an intense N-H in-plane bending vibration. spectroscopyonline.commasterorganicchemistry.com The presence of the benzene ring and other substituents also gives rise to specific vibrational modes.

Key IR Absorption Bands for this compound:

N-H Stretch: A single, sharp peak is expected in the region of 3300-3500 cm⁻¹. This band is a hallmark of a secondary amide. spectroscopyonline.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and chloromethyl groups are found just below 3000 cm⁻¹. masterorganicchemistry.com

C=O Stretch (Amide I Band): A very strong and sharp absorption peak is anticipated in the range of 1680-1630 cm⁻¹. spectroscopyonline.commasterorganicchemistry.com This is one of the most prominent features in the spectrum of an amide.

N-H Bend (Amide II Band): An intense peak resulting from N-H in-plane bending coupled with C-N stretching is expected next to the C=O stretch, typically between 1510-1570 cm⁻¹. spectroscopyonline.com

C-Cl Stretch: The vibration associated with the chloromethyl group is expected to produce a band in the fingerprint region, generally between 800-600 cm⁻¹.

Aromatic C=C Bending: Vibrations from the benzene ring produce characteristic peaks in the 1600-1450 cm⁻¹ region. researchgate.net

The following table summarizes the expected characteristic IR absorption frequencies for the primary functional groups within this compound, based on typical ranges for related compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H (Secondary Amide) | Stretch | 3300 - 3500 | Medium-Sharp |

| C=O (Amide I) | Stretch | 1630 - 1680 | Strong |

| N-H (Amide II) | Bend | 1510 - 1570 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, and other derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of benzamide derivatives. sielc.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. sielc.comnih.govnih.gov This method allows for the effective separation of compounds based on their hydrophobicity.

The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, symmetric peak shapes, and appropriate retention times. nih.gov Key parameters include the choice of stationary phase, the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase (often controlled with a buffer), and the column temperature. sielc.comnih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. nih.gov

The table below outlines a typical set of starting parameters for the HPLC analysis of this compound.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 or C8, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 - 20 µL |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering advantages in speed, efficiency, and environmental sustainability. selvita.comchromatographytoday.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. twistingmemoirs.com The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and equilibration times compared to liquid chromatography. twistingmemoirs.comafmps.be

For separating benzamide derivatives, polar organic solvents like methanol or ethanol (B145695) are often added to the CO₂ as co-solvents or modifiers to increase the mobile phase's polarity and solvating power. chromatographyonline.com SFC is particularly well-suited for both achiral and chiral separations. sigmaaldrich.comamericanpharmaceuticalreview.com Polysaccharide-based chiral stationary phases are frequently used for resolving enantiomers of amide compounds. sigmaaldrich.com The optimization of an SFC method involves adjusting parameters such as the co-solvent percentage, back pressure, and temperature to achieve the desired separation. afmps.be

The following table presents typical parameters for an SFC separation.

| Parameter | Typical Conditions |

| Column | Polysaccharide-based chiral stationary phase or achiral phases like 2-ethylpyridine |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Methanol, Ethanol, or Isopropanol |

| Gradient/Isocratic | Isocratic or gradient elution with 5-40% modifier |

| Flow Rate | 2 - 4 mL/min |

| Back Pressure | 100 - 200 bar |

| Column Temperature | 35 - 50 °C |

| Detection | UV, Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties in the solid state.

While the specific crystal structure of this compound is not publicly available, analysis of related structures like N-isopropylbenzamide provides significant insight. nih.govresearchgate.net In the crystal structure of N-isopropylbenzamide, the molecule is not perfectly planar; there is a notable dihedral angle between the plane of the amide group and the phenyl ring, measured at 30.0 (3)°. nih.govresearchgate.net This twisting likely arises from steric interactions.

A key feature in the solid-state packing of such amides is the formation of intermolecular hydrogen bonds. In N-isopropylbenzamide, molecules are linked into one-dimensional chains along the crystallographic a-axis via N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. nih.govresearchgate.net It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, potentially further influenced by weak interactions involving the chlorine atom.

The crystallographic data for the parent compound, N-Isopropylbenzamide, is presented below as a representative example for this class of derivatives. nih.gov

| Parameter | N-Isopropylbenzamide |

| Chemical Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0093 (7) |

| b (Å) | 10.1250 (13) |

| c (Å) | 9.6714 (14) |

| β (°) | 104.133 (7) |

| Volume (ų) | 475.68 (11) |

| Z (Molecules per unit cell) | 2 |

| Key Bond Length (C=O) (Å) | 1.242 (5) |

| Key Bond Length (C-N) (Å) | 1.337 (6) |

| Dihedral Angle (Amide-Phenyl) (°) | 30.0 (3) |

Strategic Applications of 4 Chloromethyl N Isopropylbenzamide in Contemporary Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Scaffolds

The structure of 4-(Chloromethyl)-N-isopropylbenzamide makes it a promising precursor for the synthesis of various complex organic scaffolds, most notably isoindolinones. Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules and natural products. The synthesis of isoindolinones can often be achieved through the intramolecular cyclization of N-substituted 2-halomethylbenzamides.

In a potential synthetic route, the chloromethyl group of this compound can undergo an intramolecular nucleophilic substitution by the nitrogen atom of the isopropylamide group. This cyclization would lead to the formation of an N-isopropylisoindolinone scaffold. Such transformations are typically promoted by a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity and facilitating the ring-closing reaction. While specific examples detailing this transformation for this compound are not readily found, the general strategy of intramolecular cyclization of N-substituted benzamides is a well-established method for constructing isoindolinone cores. semanticscholar.orgrsc.orgnih.gov The efficiency of this reaction would likely depend on factors such as the choice of base, solvent, and reaction temperature.

The resulting N-isopropylisoindolinone could then serve as a key intermediate for further diversification. The isoindolinone scaffold can be functionalized at various positions to generate a library of compounds for biological screening. The inherent reactivity of the benzylic position and the aromatic ring opens up possibilities for introducing additional complexity and exploring structure-activity relationships.

Table 1: Potential Isoindolinone Synthesis via Intramolecular Cyclization

| Starting Material | Reagents and Conditions (Hypothetical) | Product Scaffold |

|---|

Utilization in Heterocyclic Compound Synthesis

Beyond the synthesis of isoindolinones, the reactive chloromethyl group of this compound allows for its use in the construction of a broader range of heterocyclic systems. The benzylic chloride is a good electrophile and is susceptible to nucleophilic attack by a variety of heteroatomic nucleophiles. gauthmath.comquora.comdoubtnut.com This reactivity can be exploited in reactions with binucleophilic reagents to construct heterocyclic rings.

For instance, reaction with a 1,2- or 1,3-binucleophile containing nitrogen, oxygen, or sulfur atoms could lead to the formation of five-, six-, or seven-membered heterocyclic rings fused to the benzamide (B126) core. Examples of such binucleophiles include diamines, amino alcohols, and aminothiols. The general reaction would involve an initial nucleophilic substitution at the chloromethyl group, followed by a subsequent intramolecular cyclization involving the amide functionality or another reactive site on the benzamide.

While the specific application of this compound in such reactions is not documented, the synthesis of nitrogen-containing heterocycles through the reaction of electrophilic centers with binucleophiles is a cornerstone of heterocyclic chemistry. nih.govrsc.orgmdpi.comajol.infoorganic-chemistry.org The benzamide moiety itself can also participate in cyclization reactions under certain conditions, further expanding the scope of potential heterocyclic products.

Table 2: Hypothetical Heterocyclic Synthesis from this compound

| Binucleophile | Potential Heterocyclic Product |

|---|---|

| Ethylenediamine | A substituted piperazinone derivative |

| Ethanolamine | A substituted morpholinone derivative |

Building Block for Functional Materials

The incorporation of specific molecular motifs into polymers is a powerful strategy for developing functional materials with tailored properties. The this compound molecule possesses a reactive handle—the chloromethyl group—that could be utilized for its incorporation into polymeric structures. This could be achieved either by polymerization of a derivative of the molecule or by grafting it onto an existing polymer backbone.

A plausible approach involves the chemical modification of polymers that contain nucleophilic functional groups. These nucleophilic sites on the polymer could react with the electrophilic chloromethyl group of this compound, leading to the covalent attachment of the benzamide moiety to the polymer chain. This process, known as polymer functionalization, can significantly alter the properties of the parent polymer, such as its solubility, thermal stability, and mechanical strength. numberanalytics.commdpi.com The introduction of the benzamide group, with its capacity for hydrogen bonding, could enhance inter-chain interactions and influence the material's bulk properties. mdpi.comnih.govresearchgate.net

Alternatively, this compound could be first converted to a polymerizable monomer. For example, the chloromethyl group could be transformed into a vinyl or acrylic group, which could then undergo radical polymerization to form a homopolymer or be copolymerized with other monomers. While the synthesis of polymers from 4-chloromethyl styrene (B11656) is well-documented, the direct use of this compound in this context remains a potential area of exploration. cenmed.comsigmaaldrich.com

Exploration in Mechanistic Chemical Biology Research

Chemical probes are small molecules that are used to study and manipulate biological systems. The design of such probes often relies on the presence of a reactive functional group that can form a covalent bond with a biological target, such as a protein. nih.govnih.govyoutube.com The chloromethyl group in this compound can act as a weak electrophile, capable of reacting with nucleophilic residues on proteins, such as cysteine or lysine, under physiological conditions. This reactivity suggests its potential as a scaffold for the development of covalent inhibitors or activity-based probes.

A hypothetical chemical probe based on this molecule would consist of the 4-(chloromethyl)benzamide (B182451) core, which provides the reactive "warhead," linked to a recognition element that directs the molecule to a specific protein target. Upon binding to the target, the chloromethyl group would be positioned to react with a nearby nucleophilic amino acid residue, forming a covalent adduct. This irreversible binding can be used to map the binding site of a ligand, identify new drug targets, or to selectively inhibit protein function for mechanistic studies. nih.govnih.govresearchgate.netyoutube.com

Furthermore, the benzamide portion of the molecule could be modified to enhance its binding affinity and selectivity for a particular protein of interest. The N-isopropyl group could also be replaced with other substituents to explore structure-activity relationships. While no studies have been published that utilize this compound for this purpose, the principles of covalent inhibitor design provide a strong rationale for its potential in this area of chemical biology research. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-N-isopropylbenzamide, and how can reaction efficiency be improved?

- Methodology : The compound can be synthesized via amide coupling between 4-(chloromethyl)benzoyl chloride and isopropylamine. Reaction conditions (e.g., solvent, temperature, catalyst) significantly impact yield. For example, using dichloromethane (DCM) as a solvent at 0–5°C with a base like triethylamine (NEt₃) minimizes side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (doublet at ~1.2 ppm for CH₃ and septet at ~3.9 ppm for CH in ¹H NMR) and chloromethyl resonance (~4.6 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₁₁H₁₄ClNO = 223.68 g/mol) and fragmentation patterns consistent with the benzamide backbone .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems and reaction conditions minimize hydrolysis of the chloromethyl group during synthesis?

- Methodology : Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic substitution. Anhydrous aprotic solvents (e.g., DCM, acetonitrile) under inert atmosphere (N₂/Ar) are ideal. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology : The chloromethyl group acts as an electrophilic site for SN2 reactions (e.g., with amines or thiols). Kinetic studies using substrates like sodium azide (NaN₃) in DMF at 60°C can quantify reactivity. Computational DFT analysis (e.g., Gaussian 16) predicts transition states and activation energies . Contrast with non-chlorinated analogs (e.g., N-isopropylbenzamide) to isolate substituent effects .

Q. What computational strategies predict the binding affinity of this compound to bacterial enzyme targets?

- Methodology : Molecular docking (AutoDock Vina) against bacterial PPTase enzymes (e.g., AcpS-PPTase) identifies potential binding pockets. MD simulations (GROMACS) over 100 ns assess stability of ligand-enzyme complexes. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Methodology : For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques (HSQC, HMBC) to assign correlations. X-ray crystallography provides definitive structural confirmation. If crystallinity is poor, dynamic NMR at variable temperatures (e.g., 25–80°C) can elucidate conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.